Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate
Description
Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate is a bis-Boc-protected piperidine-pyrimidine hybrid compound. Its structure features two tert-butoxycarbonyl (Boc)-protected piperidine rings connected via a central 6-methylpyrimidin-4-yloxy backbone. This compound is likely used as a pharmaceutical intermediate, leveraging the Boc groups to protect reactive amine functionalities during synthetic processes.
Properties
IUPAC Name |
tert-butyl 4-[6-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O6/c1-17-16-20(32-18-8-12-28(13-9-18)22(30)34-24(2,3)4)27-21(26-17)33-19-10-14-29(15-11-19)23(31)35-25(5,6)7/h16,18-19H,8-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBWQIIJRBKUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100901 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-6-methyl-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-35-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-6-methyl-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-6-methyl-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-((2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy))-6-methyl-pyrimidin-4-yloxy)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine backbone and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 398.48 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is notable for its role in enhancing the compound's stability and bioavailability.
Research indicates that compounds with similar structures often target various pathways involved in cancer cell proliferation and survival. The piperidine and pyrimidine components are crucial for interacting with specific biological targets, such as kinases involved in signaling pathways.
-
Inhibition of Protein Kinase B (PKB/Akt) :
- PKB is a significant player in the PI3K-Akt signaling pathway, which regulates cell growth, proliferation, and survival. Compounds that inhibit PKB have shown promise in reducing tumor growth in various models .
- A study demonstrated that modifications to piperidine derivatives could enhance selectivity towards PKB, leading to significant anti-tumor effects in vivo .
- Antiviral Activity :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Study 1: PKB Inhibition and Cancer Therapy
In a preclinical study, a series of piperidine derivatives were tested for their ability to inhibit PKB. The most potent compounds showed significant inhibition of tumor growth in xenograft models, suggesting that targeting PKB with these derivatives could be an effective strategy for cancer therapy .
Case Study 2: Antiviral Efficacy
Another study investigated the antiviral efficacy of piperidine derivatives against influenza viruses. The results indicated that certain structural modifications led to enhanced antiviral activity, highlighting the potential for these compounds in treating viral infections .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Ethoxy and methoxy substituents () improve aqueous solubility compared to chloro or methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
